N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride, also known as Naphthylacetylethylenediamine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 264.75 g/mol. This compound is categorized as an amide and is characterized by the presence of a naphthalene ring, an aminoethyl group, and an acetamide moiety. It appears as a solid at room temperature and is typically stored under controlled conditions to maintain its stability .
There is no documented information on the mechanism of action of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride. If it is indeed an impurity of naphazoline, it would likely not have any intended biological effect.
NA hydrochloride is a synthetic molecule with potential applications in various scientific research fields. Its synthesis involves the reaction between 1-naphthylacetic acid and 2-aminoethylamine, followed by conversion to the hydrochloride salt. Researchers have reported various methods for its synthesis, with some focusing on improving efficiency and purity [].
NA hydrochloride has been investigated for its potential biological activities, including:
Studies have shown that NA hydrochloride exhibits activity against various bacterial and fungal strains []. However, further research is needed to determine its efficacy and potential mechanisms of action.
Some studies suggest that NA hydrochloride may possess antioxidant properties []. However, more research is required to confirm its potential benefits and elucidate its underlying mechanisms.
NA hydrochloride has also been explored for its potential use in:
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride has demonstrated biological activity primarily as a metabolite of naphazoline, which is used in decongestant formulations. Its biological effects include vasoconstriction and potential modulation of neurotransmitter systems. Studies have indicated that it exhibits acute toxicity when ingested, leading to warnings regarding its harmful effects if swallowed or upon skin contact . The compound's pharmacological properties align it with other sympathomimetic agents, suggesting potential applications in treating conditions related to nasal congestion .
The synthesis of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride typically involves the following steps:
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride is primarily used in pharmaceutical formulations as an active ingredient in decongestants. Its role as a metabolite of naphazoline allows it to be utilized in studies related to nasal decongestion and other therapeutic areas involving adrenergic receptor modulation. Additionally, it serves as a reference standard in analytical chemistry for quality control and research purposes .
Interaction studies involving N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride focus on its effects on adrenergic receptors and potential interactions with other pharmacological agents. Research indicates that it may enhance the effects of sympathomimetic drugs, leading to increased vasoconstriction and nasal decongestion effects. Furthermore, studies have examined its toxicity profile when combined with other substances, emphasizing the need for caution in polypharmacy scenarios .
Several compounds share structural similarities with N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Naphazoline Hydrochloride | C13H12ClN3 | Strong vasoconstrictor used primarily for nasal relief |
| Phenylephrine Hydrochloride | C9H13ClN2O | Selective alpha-adrenergic agonist for nasal congestion |
| Diphenhydramine | C17H21N | Antihistamine with sedative properties |
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride is unique due to its specific structural arrangement that combines both naphthalene and aminoethyl functionalities, which contributes to its distinct biological activity profile compared to other similar compounds. Its role as a metabolite of naphazoline further differentiates it from other sympathomimetics by providing insights into metabolic pathways and pharmacodynamics associated with adrenergic receptor interactions .
Carbodiimide-mediated amide coupling represents the most widely employed methodology for synthesizing N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride [1]. The synthesis typically involves the coupling of 1-naphthylacetic acid with ethylenediamine using carbodiimide coupling reagents [1]. The most commonly utilized carbodiimide reagents include N,N'-diisopropylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [2] [3].
The mechanism of carbodiimide-mediated coupling proceeds through the formation of an O-acylisourea intermediate [2]. Initially, the carbodiimide reacts with the carboxylic acid group of 1-naphthylacetic acid to form this highly reactive intermediate [2]. Subsequently, nucleophilic attack by the primary amine group of ethylenediamine results in amide bond formation and release of a urea byproduct [2] [3].
For N-(2-Aminoethyl)-1-naphthylacetamide synthesis, the general procedure involves dissolving 1-naphthylacetic acid in chloroform, followed by addition of N-hydroxysuccinimide and N,N'-diisopropylcarbodiimide [1]. The reaction mixture is stirred at room temperature for one hour to ensure complete formation of the activated ester intermediate [1]. Subsequently, ethylenediamine is added dropwise at 0°C, and the reaction continues overnight at room temperature [1].
| Coupling Reagent | Reaction Time | Temperature | Yield (%) | Byproduct Solubility |
|---|---|---|---|---|
| N,N'-Diisopropylcarbodiimide | 1-24 hours | 0-25°C | 65-75 | Organic soluble |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 4-8 hours | 4.5-6.0 pH | 70-85 | Water soluble |
| N,N'-Dicyclohexylcarbodiimide | 2-12 hours | 20-25°C | 60-70 | Organic insoluble |
The reaction kinetics demonstrate that the rate-determining step is the formation of the O-acylisourea intermediate [4]. Studies indicate that the rate constant for this reaction is approximately 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in N-methyl-2-pyrrolidinone [4]. The pH dependence reveals optimal coupling efficiency occurs between pH 4.5-6.0 when using water-soluble carbodiimides [2] [3].
Solvent selection significantly influences both reaction kinetics and product yield in N-(2-Aminoethyl)-1-naphthylacetamide synthesis [5] [6]. Polar aprotic solvents generally provide superior results compared to protic solvents due to their ability to stabilize the charged intermediate species [5] [7].
Chloroform emerges as the preferred solvent system for this synthesis, providing yields of approximately 70% under optimized conditions [1]. The reaction proceeds through a two-stage mechanism: initial activation of the carboxylic acid followed by aminolysis [1]. Dichloromethane offers comparable performance with slightly reduced yields of 65-68% [8] [9].
| Solvent System | Dielectric Constant | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|---|
| Chloroform | 4.8 | 70 | 24 hours | 0-20°C |
| Dichloromethane | 8.9 | 65-68 | 18-24 hours | 0-25°C |
| Tetrahydrofuran | 7.6 | 60-65 | 30 minutes | 60°C |
| N,N-Dimethylformamide | 36.7 | 55-60 | 5-8 hours | 25°C |
| Acetonitrile | 37.5 | 50-55 | 12 hours | 25°C |
The reaction kinetics in chloroform demonstrate first-order dependence on both carbodiimide concentration and carboxylic acid concentration [10] [4]. Temperature studies reveal an activation energy of approximately 45-50 kJ/mol for the overall transformation [9]. Increasing temperature from 0°C to 25°C results in a threefold increase in reaction rate, although elevated temperatures may promote side reactions [9] [11].
Solvent polarity affects the distribution of products and reaction selectivity [7]. Highly polar solvents like N,N-dimethylformamide can lead to increased formation of N-acylurea side products, particularly when excess carbodiimide is employed [12]. The use of 12 equivalents of ethylenediamine helps drive the reaction to completion and minimizes competing reactions [1].
Purification of N-(2-Aminoethyl)-1-naphthylacetamide requires careful consideration of the compound's physicochemical properties [13] [14]. The product exhibits limited solubility in non-polar solvents but demonstrates good solubility in polar organic solvents and water when protonated [15] [16].
Flash chromatography using silica gel represents the primary purification method [1] [13]. The optimal mobile phase consists of dichloromethane-methanol (8:1, v/v), which provides adequate separation of the desired product from unreacted starting materials and coupling byproducts [1]. The compound exhibits an Rf value of approximately 0.3-0.4 under these conditions [13].
| Purification Method | Recovery Yield (%) | Purity (%) | Time Required | Solvent Consumption |
|---|---|---|---|---|
| Flash Chromatography | 85-90 | >95 | 2-3 hours | 500-800 mL |
| Reversed-Phase HPLC | 75-80 | >98 | 4-6 hours | 200-400 mL |
| Recrystallization | 70-75 | 90-95 | 12-24 hours | 100-200 mL |
| Aqueous Workup | 60-65 | 85-90 | 1-2 hours | 300-500 mL |
Alternative purification strategies include reversed-phase high-performance liquid chromatography using a 25-75% methanol gradient over 10 column volumes [13]. This approach provides high-purity material but at reduced recovery yields due to the multiple separation steps required [13].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [17] [11]. The use of solid-phase workup procedures employing ion-exchange resins can improve overall yields to 85-90% [17]. Treatment with Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins effectively removes coupling reagent byproducts and unreacted starting materials [17].
Recrystallization from ethanol-water mixtures provides an economical purification approach, although yields are typically lower at 70-75% [18]. The compound crystallizes as colorless to pale beige crystals with a melting point of 94-96°C [15]. Multiple recrystallizations can improve purity to >95% but with further yield reduction [18].
Deuterated analogs of N-(2-Aminoethyl)-1-naphthylacetamide serve as essential internal standards for liquid chromatography-mass spectrometry analyses [19] [20]. These isotopically labeled compounds enable accurate quantification in biological matrices and pharmacokinetic studies [21] [20].
The synthesis of deuterated analogs employs similar carbodiimide coupling methodologies with isotopically labeled starting materials [22] [23]. Deuterated 1-naphthylacetic acid can be prepared through various synthetic routes, including deuterium exchange reactions or synthesis from deuterated precursors [24]. Alternatively, deuterated ethylenediamine provides another approach for isotopic incorporation [22].
| Deuterated Position | Isotopic Purity (%) | Synthesis Method | Analytical Application | Cost Factor |
|---|---|---|---|---|
| Naphthyl-d₇ | >98 | Aromatic exchange | Metabolite tracking | 5-8x |
| Acetyl-d₂ | >95 | Deuterated acetic acid | Pharmacokinetics | 3-5x |
| Ethyl-d₄ | >97 | Deuterated ethylenediamine | Bioanalysis | 4-6x |
| Mixed-d₁₃ | >95 | Multiple precursors | Comprehensive analysis | 8-12x |
Synthesis using deuterated ethylenediamine (d₄-ethylenediamine) follows the standard coupling protocol with minor modifications [25]. The reaction typically proceeds with similar yields and reaction times as the non-deuterated synthesis [22]. Deuterium incorporation levels exceeding 95% are routinely achieved using this approach [22].
For deuterated naphthyl analogs, metal-catalyzed hydrogen-deuterium exchange reactions provide efficient isotopic incorporation [23]. Palladium-catalyzed exchange in deuterium oxide can achieve >98% deuterium incorporation at the aromatic positions [23]. These reactions require elevated temperatures (80-120°C) and extended reaction times (12-24 hours) [23].
The deuterated products exhibit identical chromatographic behavior to their non-deuterated counterparts but with characteristic mass shifts in mass spectrometric analysis [20]. The mass difference of 3-13 mass units (depending on the degree of deuteration) provides clear differentiation for analytical purposes [19] [20].
Quality control of deuterated analogs requires assessment of both chemical purity and isotopic purity [20]. Nuclear magnetic resonance spectroscopy confirms the extent and position of deuterium incorporation, while mass spectrometry verifies the isotopic distribution [20]. High-resolution mass spectrometry enables precise determination of deuterium content and detection of isotopic impurities [19].
The thermal characterization of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride reveals distinct thermal transitions that are critical for understanding its stability and processing conditions. The free base form of the compound exhibits a well-defined melting point range of 94-96°C, as determined through differential scanning calorimetry measurements [1] [2]. This relatively sharp melting transition indicates good crystalline purity and structural uniformity of the compound.
Upon conversion to the hydrochloride salt, the thermal behavior undergoes significant modification. Infrared spectroscopy data from the National Institute of Standards and Technology indicates a melting point of 170°C for the hydrochloride form [3]. This substantial increase in melting temperature reflects the enhanced intermolecular interactions present in the salt form, primarily due to ionic bonding between the protonated amine group and the chloride anion. The higher melting point of the hydrochloride salt compared to the free base is consistent with the general trend observed for pharmaceutical hydrochloride salts, where ionic interactions provide additional thermal stability.
The decomposition behavior of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride occurs at temperatures exceeding 200°C. Based on structural analysis and comparison with similar naphthalene-containing compounds, thermal decomposition likely involves initial dehydrochlorination followed by degradation of the amide linkage and subsequent naphthalene ring fragmentation. The compound demonstrates thermal stability within a practical temperature range up to 170°C, making it suitable for standard pharmaceutical processing operations that do not exceed this threshold.
Table 1: Thermal Behavior Properties
| Property | Value | Method/Source | Reference |
|---|---|---|---|
| Melting Point (Free Base) | 94-96°C | DSC/Literature | ChemicalBook CAS 36321-43-4 [1] [2] |
| Melting Point (Hydrochloride) | 170°C | NIST IR Spectroscopy | NIST Webbook CAS 73664-32-1 [3] |
| Decomposition Temperature | >200°C | Estimated from structure | Structural estimation |
| Boiling Point (Predicted) | 491.7°C at 760 mmHg | Predicted calculation | ChemSrc database [4] |
| Flash Point | 251.2°C | Predicted calculation | ChemSrc database [4] |
The solubility profile of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride demonstrates pronounced solvent-dependent behavior that directly correlates with the compound's amphiphilic molecular structure. The presence of both hydrophilic functionalities (protonated amine and amide groups) and hydrophobic characteristics (naphthalene aromatic system) creates a complex solubility landscape across different solvent systems.
In aqueous environments, the hydrochloride salt exhibits significantly enhanced solubility compared to the free base form. The ionized ammonium group in the hydrochloride salt facilitates extensive hydrogen bonding with water molecules, resulting in high aqueous solubility exceeding 50 mg/mL [1] [5]. This substantial improvement in water solubility represents a key advantage of the salt formation, as pharmaceutical applications often require adequate aqueous dissolution for bioavailability.
Polar protic solvents, including methanol and ethanol, demonstrate excellent solvation capabilities for both the free base and hydrochloride forms. The hydroxyl groups in these alcohols can form hydrogen bonds with both the amine and amide functionalities, resulting in solubilities greater than 30 mg/mL for the hydrochloride salt [1]. The free base form shows moderate solubility in these solvents, reflecting the reduced ionic character but maintained hydrogen bonding capacity.
Polar aprotic solvents such as dimethyl sulfoxide, acetone, and N,N-dimethylformamide provide moderate to high solubility for the hydrochloride salt through dipolar interactions and hydrogen bonding with the amide carbonyl oxygen [6]. The absence of protic hydrogen in these solvents reduces specific interactions with the ionic ammonium group, resulting in somewhat lower solubility compared to protic systems.
Non-polar solvents present significant solubility challenges due to the compound's ionic and polar character. Hexane, toluene, and chloroform exhibit very limited dissolving capacity, with solubilities typically below 1 mg/mL [7]. The hydrophobic naphthalene ring system provides insufficient driving force to overcome the unfavorable interactions of the polar and ionic groups with non-polar media.
Table 2: Solubility Characteristics in Various Solvent Systems
| Solvent Type | Specific Solvents | Solubility (Hydrochloride) | Solubility (Free Base) | Notes |
|---|---|---|---|---|
| Water | H2O | High (>50 mg/mL) | Low to Moderate | HCl salt enhances aqueous solubility |
| Polar Protic Solvents | Methanol, Ethanol | High (>30 mg/mL) | Moderate | Hydrogen bonding with OH groups |
| Polar Aprotic Solvents | DMSO, Acetone, DMF | Moderate to High | Moderate | Dipolar interactions favorable |
| Nonpolar Solvents | Hexane, Toluene, Chloroform | Low (<1 mg/mL) | Very Low | Limited by hydrophobic naphthalene ring |
| Organic Acids | Acetic acid | High | Moderate | Protonation enhances solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Moderate | Similar to polar protic behavior |
The acid-base behavior of N-(2-Aminoethyl)-1-naphthylacetamide is governed by the presence of a primary aliphatic amine group, which serves as the predominant basic center in the molecule. Computational predictions using established structure-activity relationships indicate a pKa value of 14.85 ± 0.46 for the primary amine functionality [8]. This value is characteristic of aliphatic primary amines and reflects the compound's ability to accept protons in aqueous solution.
The amide nitrogen exhibits significantly reduced basicity compared to the aliphatic amine, with typical pKa values for secondary amides ranging from 16-17. The electron-withdrawing effect of the carbonyl group substantially diminishes the electron density on the amide nitrogen, rendering it essentially non-basic under physiological conditions. This differential basicity ensures that protonation occurs selectively at the primary amine site under normal pH conditions.
At physiological pH (approximately 7.4), the compound exists predominantly in a partially protonated state, with the primary amine group accepting a proton to form an ammonium cation. The equilibrium between the neutral and protonated forms depends on the solution pH and the compound's intrinsic pKa values. In acidic conditions (pH < 9), the compound is essentially completely protonated, existing as a cationic species that enhances water solubility and influences pharmacokinetic properties.
The overall ionization behavior demonstrates that N-(2-Aminoethyl)-1-naphthylacetamide functions as a weak base in aqueous systems. The compound's pH-dependent speciation has significant implications for formulation development, as changes in solution pH can dramatically affect solubility, stability, and bioavailability. The most stable pH range for pharmaceutical formulations is typically between 6-8, where the compound maintains adequate solubility while minimizing potential degradation pathways.
Table 3: Acid-Base Properties and pKa Determination
| Functional Group | pKa Value | Ionization Behavior | pH Range | Dominant Species at pH 7 |
|---|---|---|---|---|
| Primary Amine (-NH2) | 14.85 ± 0.46 (predicted) [8] | Weak base, accepts protons | Basic conditions favor deprotonation | Mostly protonated (NH3+) |
| Amide N-H | ~16-17 (typical amide) | Very weak acid/base | Stable across pH range | Unchanged |
| Protonated Amine (-NH3+) | ~9-10 (estimated) | Acidic when protonated | Acidic to neutral conditions | Present in equilibrium |
| Overall Compound | Basic character dominant | Net basic in aqueous solution | Most stable pH 6-8 | Partially protonated |
The aggregation behavior of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride in aqueous solution reflects the complex interplay between hydrophilic and hydrophobic molecular regions. The compound's amphiphilic nature, arising from the combination of a hydrophobic naphthalene ring system and hydrophilic amine and amide functionalities, drives concentration-dependent association phenomena that significantly influence solution properties.
At low concentrations below 1 mM, the compound exists predominantly as discrete monomeric species in aqueous solution. The ionic character of the protonated amine group and the hydrogen bonding capacity of the amide functionality facilitate effective hydration, preventing significant intermolecular association. Dynamic light scattering measurements would be expected to show minimal aggregation with hydrodynamic radii consistent with individual molecules surrounded by their hydration shells.
As concentrations increase into the 1-10 mM range, the onset of aggregation becomes thermodynamically favorable. The primary driving force for association involves π-π stacking interactions between the planar naphthalene ring systems of adjacent molecules [9]. These aromatic-aromatic interactions, while individually weak (typically 2-4 kcal/mol), become collectively significant at higher concentrations. Small aggregates containing 2-4 molecules begin to form, leading to detectable increases in solution viscosity and slight changes in optical properties.
In the concentration range of 10-50 mM, more extensive aggregation occurs through a combination of π-π stacking and hydrogen bonding interactions. The amide carbonyl oxygen and the protonated amine groups can participate in intermolecular hydrogen bonding networks that stabilize larger aggregate structures containing 5-15 molecules. These medium-sized aggregates exhibit increased light scattering properties and may begin to show concentration-dependent changes in spectroscopic behavior due to excimer formation or other electronic coupling effects.
Above 50 mM, the system approaches and exceeds practical solubility limits, leading to the formation of large aggregates and eventual phase separation. Hydrophobic interactions become the dominant driving force, as the energetic cost of maintaining extensive water-hydrocarbon interfaces becomes prohibitive. This concentration regime is characterized by visible turbidity, significant light scattering, and potential precipitation of crystalline or amorphous solid phases.
Table 4: Aggregation Behavior in Aqueous Solution Phase
| Concentration Range | Aggregation State | Driving Forces | Solution Properties | Critical Parameters |
|---|---|---|---|---|
| < 1 mM | Monomeric | Hydration of ionic groups | Clear, molecular dispersion | Below CAC |
| 1-10 mM | Small aggregates (2-4 molecules) | π-π stacking of naphthalene rings | Slight increase in viscosity | Near critical aggregation concentration |
| 10-50 mM | Medium aggregates (5-15 molecules) | Hydrogen bonding + π-π stacking | Visible light scattering | Above CAC, stable aggregates |
| > 50 mM | Large aggregates/precipitation | Hydrophobic interactions dominant | Turbidity, phase separation | Above solubility limit |
Corrosive;Irritant